molecular formula C6H12ClNO2S B7955798 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B7955798
M. Wt: 197.68 g/mol
InChI Key: KPDOVNIVTWYXNS-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and chemical properties, making it valuable in various fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the reaction between 2-ethylthioamide and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring. The reaction conditions often require a controlled pH and temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, also known by its IUPAC name (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, is a cyclic secondary amino acid derivative characterized by a thiazolidine structure. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant applications.

  • Molecular Formula : C7H14ClNO2S
  • Molecular Weight : 177.71 g/mol
  • Structure : The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which is crucial for its biological activity.

Biological Activities

Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds based on the thiazolidine scaffold have shown significant potential as anticancer agents. For example, studies suggest that these compounds can inhibit various enzymes and affect multiple cell lines, indicating a multi-target action mechanism .
    • A specific case study demonstrated that methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exhibited promising results against cancer cell lines, suggesting that structural modifications can enhance efficacy.
  • Antioxidant Properties :
    • 2-Ethyl-1,3-thiazolidine-4-carboxylic acid has been linked to enhanced cellular defense mechanisms against oxidative stress. In vitro studies have shown that this compound can reduce intracellular reactive oxygen species (ROS) levels, which is vital for protecting cells from oxidative damage .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may benefit conditions such as diabetes or cancer .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Binding Affinity : Interaction studies have indicated that the compound has notable binding affinities with certain enzymes and receptors, which can modulate their activity and influence cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazolidine derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl thiazolidine-4-carboxylateSimilar thiazolidine structureAntiviral activity
ThiazolidinedioneContains a carbonyl group adjacent to sulfurAntidiabetic properties
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochlorideUnique ethyl substitutionEnhanced solubility and bioactivity

This table highlights how structural variations influence the pharmacological properties of thiazolidine derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity :
    • A study demonstrated that this compound significantly enhanced trophozoite growth in cultures while reducing ROS levels when added to the medium. This suggests a protective role against oxidative stress in cellular environments .
  • Synthesis and Evaluation :
    • Research has focused on synthesizing various derivatives of thiazolidine compounds and evaluating their anticancer activities through bioassays. The findings indicated that specific modifications could lead to compounds with improved efficacy against cancer cells .

Properties

IUPAC Name

2-ethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-5-7-4(3-10-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOVNIVTWYXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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